molecular formula C7H9IN2 B1592744 5-Iodo-N,N-dimethylpyridin-2-amine CAS No. 380381-36-2

5-Iodo-N,N-dimethylpyridin-2-amine

Cat. No. B1592744
M. Wt: 248.06 g/mol
InChI Key: KWBFQSXLPGXDAP-UHFFFAOYSA-N
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Patent
US08497260B2

Procedure details

The obtained 2-(N-monomethylamino)-5-iodopyridine (99, 1.00 g, 4.27 mmol), potassium carbonate (2.95 g, 21.36 mmol) and iodomethane (145 mg, 8.546 mmol) were dissolved in dimethylacetamide (30 mL), and the reaction mixture was heated at 90° C. for 24 hours, followed by adding water. Organic compounds were extracted with ethyl acetate and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-(N,N-dimethylamino)-5-iodopyridine (100, 603 mg, 57%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([I:9])=[CH:5][N:4]=1.[C:10](=O)([O-])[O-].[K+].[K+].IC.O>CC(N(C)C)=O>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][C:6]([I:9])=[CH:5][N:4]=1)[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNC1=NC=C(C=C1)I
Name
Quantity
2.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
145 mg
Type
reactant
Smiles
IC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Organic compounds were extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated after a treatment with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=NC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 603 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.